molecular formula C16H18N4O3 B4973229 1-[3-(3-nitrophenyl)-3,3a,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridin-2(5H)-yl]ethanone

1-[3-(3-nitrophenyl)-3,3a,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridin-2(5H)-yl]ethanone

Cat. No.: B4973229
M. Wt: 314.34 g/mol
InChI Key: QMRWUEGSQCBNKA-UHFFFAOYSA-N
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Description

1-[3-(3-nitrophenyl)-3,3a,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridin-2(5H)-yl]ethanone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nitrophenyl group and a pyrazolopyridine core. Its molecular formula is C16H17N3O3.

Preparation Methods

The synthesis of 1-[3-(3-nitrophenyl)-3,3a,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridin-2(5H)-yl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyridine ring system.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Final Assembly: The final step involves coupling the nitrophenyl group with the pyrazolopyridine core, typically using a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[3-(3-nitrophenyl)-3,3a,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridin-2(5H)-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the nitrophenyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, chromium trioxide, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(3-nitrophenyl)-3,3a,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridin-2(5H)-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(3-nitrophenyl)-3,3a,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridin-2(5H)-yl]ethanone involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The pyrazolopyridine core may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and concentration of the compound.

Comparison with Similar Compounds

Similar compounds to 1-[3-(3-nitrophenyl)-3,3a,6,7-tetrahydro-4,7-ethanopyrazolo[4,3-b]pyridin-2(5H)-yl]ethanone include:

    1-(3-nitrophenyl)ethanone: This compound shares the nitrophenyl group but lacks the pyrazolopyridine core, resulting in different chemical and biological properties.

    3-nitroacetophenone: Similar to 1-(3-nitrophenyl)ethanone, it has a nitrophenyl group attached to an acetophenone moiety.

    Pyrazolopyridine derivatives: Compounds with a pyrazolopyridine core but different substituents, leading to varied reactivity and applications.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-[3-(3-nitrophenyl)-1,4,5-triazatricyclo[5.2.2.02,6]undec-5-en-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-10(21)19-15(12-3-2-4-13(9-12)20(22)23)16-14(17-19)11-5-7-18(16)8-6-11/h2-4,9,11,15-16H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRWUEGSQCBNKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(C2C(=N1)C3CCN2CC3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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